molecular formula C13H18N2O4S B4997735 N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4997735
M. Wt: 298.36 g/mol
InChI Key: QZBIUNXLECTPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG 282, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further development.

Mechanism of Action

N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 is an inhibitor of the chemokine receptor CXCR4, which is overexpressed in many types of cancer. CXCR4 plays a role in cancer cell migration, invasion, and metastasis. By inhibiting CXCR4, this compound 282 can prevent cancer cells from spreading to other parts of the body.
Biochemical and Physiological Effects
Studies have shown that this compound 282 can inhibit the migration and invasion of cancer cells in vitro. Additionally, in vivo studies have shown that this compound 282 can inhibit tumor growth and metastasis. These effects are likely due to the inhibition of CXCR4 by this compound 282.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 in lab experiments is that it has been shown to be effective in inhibiting cancer cell growth and metastasis. Additionally, the synthesis of this compound 282 is relatively straightforward, making it a viable option for further development. However, one limitation is that more research is needed to fully understand the safety and efficacy of this compound 282 in humans.

Future Directions

There are several potential future directions for research on N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282. One area of interest is the potential use of this compound 282 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further research is needed to determine the optimal dosage and administration of this compound 282. Finally, more studies are needed to fully understand the safety and efficacy of this compound 282 in humans, including potential side effects and long-term effects.

Synthesis Methods

The synthesis of N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 involves a series of chemical reactions starting with the reaction of N-methylglycine with allyl bromide to form N-allyl-N-methylglycine. This compound is then reacted with 4-methoxybenzyl chloride to form N-allyl-N-(4-methoxybenzyl)glycine. Finally, the addition of methylsulfonyl chloride results in the formation of this compound 282.

Scientific Research Applications

N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been primarily studied for its potential use in cancer treatment. One study found that this compound 282 inhibited the growth of hepatocellular carcinoma cells in vitro and in vivo. Another study found that this compound 282 inhibited the growth of triple-negative breast cancer cells in vitro and in vivo. These studies suggest that this compound 282 could be a potential treatment option for certain types of cancer.

properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-4-9-14-13(16)10-15(20(3,17)18)11-5-7-12(19-2)8-6-11/h4-8H,1,9-10H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBIUNXLECTPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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